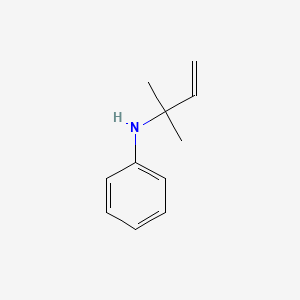

N-苄基-3-甲基丁-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

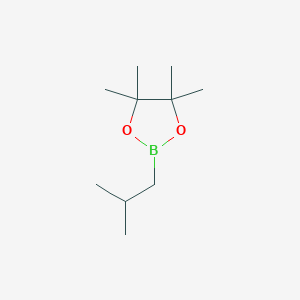

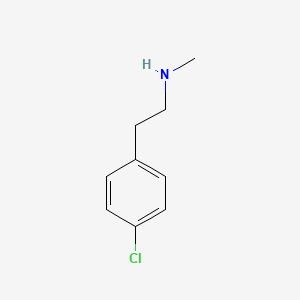

N-benzyl-3-methylbutan-2-amine is a chemical compound that is part of a broader class of organic molecules where an amine group is attached to a benzyl group and an alkyl chain. This structure is often seen in various synthetic processes and can be a key intermediate in the preparation of pharmaceuticals and other complex organic molecules.

Synthesis Analysis

The synthesis of compounds related to N-benzyl-3-methylbutan-2-amine involves various chemical reactions. For instance, the synthesis of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine was achieved and characterized by elemental analysis, FT-IR, and NMR spectra, indicating the versatility of the benzylamine moiety in forming complex structures . Similarly, the use of N-benzyl-N-methylamine as a nucleophile in the amination of bromoethylester of cyclopentano-phosphatidic acid demonstrates its utility in synthesizing phosphatidylethanolamines . Moreover, the preparation of N-benzyl-(3-methylbut-2-enylidene)amine and its subsequent reaction with group VIb metals to form complexes further exemplifies the reactivity of such compounds .

Molecular Structure Analysis

The molecular structure of N-benzyl-3-methylbutan-2-amine can be analyzed using spectroscopic methods such as FT-IR and NMR, as well as computational methods like density functional theory (DFT). For example, the DFT/B3LYP method with a 6-31 G(d) basis set was used to calculate the geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) of a related compound, providing insights into the electronic structure and reactivity .

Chemical Reactions Analysis

N-benzyl-3-methylbutan-2-amine can undergo various chemical reactions due to the presence of the amine group and the benzyl moiety. The photochemical reaction of related enamino ketones with benzophenone resulted in the formation of oxetane and hydroxyethyl-amino ketones, showcasing the reactivity of the double bond in the enol form . The inner-sphere hydrophosphorylation of a related N-benzylamine with diethyl phosphite demonstrates the ability of these compounds to participate in complex coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-3-methylbutan-2-amine can be inferred from related compounds. The robust synthesis method for a related compound, methyl (2S)-2-(1-benzyl-3-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate, involved several key reactions including catalytic hydrogenation, indicating the stability of the benzyl group under such conditions . The diastereoselective alkylation of 3-aminobutanoic acid in the 2-position to form N-benzyl derivatives further illustrates the chemical properties and reactivity of the benzylamine group .

科学研究应用

催化应用和化学合成

N-苄基-3-甲基丁-2-胺已在加氢脱氮 (HDN) 工艺中得到研究,该工艺对于从化石燃料中去除含氮化合物至关重要。Zhao 和 Prins (2004) 研究了烷基胺(包括 N-苄基-3-甲基丁-2-胺)的 HDN,发现某些具有叔 α-碳原子的胺比具有仲 α-碳原子的胺反应更快,表明在精炼过程中可以利用的特定反应性 (Zhao & Prins, 2004)。

不对称合成

N-苄基-3-甲基丁-2-胺在不对称合成中发挥作用,这对于生产对映体纯化合物至关重要。Bunnage 等人 (2003) 描述了其在不对称合成二氨基丁酸中的应用,该过程突出了其在为药物和农用化学品创建构建模块方面的潜力 (Bunnage 等人,2003)。

对映选择性酰化

该化合物已参与对映选择性酰化的研究,展示了其在有机合成中的多功能性。Al-Sehemi 等人 (2000) 探索了使用 N-苄基-3-甲基丁-2-胺衍生物酰化胺,展示了其在创建具有潜在药用特性的化合物中的应用 (Al‐Sehemi 等人,2000)。

发酵食品中的香气化合物分析

Matheis、Granvogl 和 Schieberle (2016) 对发酵食品中埃利希降解途径的研究涉及与 N-苄基-3-甲基丁-2-胺相关的化合物的分析。他们的工作有助于理解香气化合物的形成,这对于食品科学和技术至关重要 (Matheis、Granvogl 和 Schieberle,2016)。

属性

IUPAC Name |

N-benzyl-3-methylbutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTYIEJFRYCKGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549572 |

Source

|

| Record name | N-Benzyl-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-methylbutan-2-amine | |

CAS RN |

110871-35-7 |

Source

|

| Record name | N-Benzyl-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)